2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
2-(2-Methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a piperazine moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-7-9-17(10-8-16)22(28)26-11-13-27(14-12-26)23-19(15-24)25-21(30-23)18-5-3-4-6-20(18)29-2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHYSKXGPWOZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation
The oxazole core is typically constructed via cyclization reactions. Source describes Rh-catalyzed reactions using diazoacetyl azirines and nitriles to form substituted oxazoles. For this compound, 2-(2-methoxyphenyl)glyoxal derivatives may react with cyanamide under Rh₂(oct)₄ catalysis to yield the 4-cyanooxazole intermediate. This method achieves moderate yields (15–73%) but requires optimization for sterically hindered substrates.
An alternative route involves Hantzsch thiazole synthesis principles adapted for oxazoles. As detailed in, 4-chloromethyl-oxazole intermediates are generated via cyclization of thioureas with 1,3-dichloroacetone. Applying this to the target compound, 2-(2-methoxyphenyl)glyoxylic acid could be condensed with thiourea, followed by cyclization to form the oxazole-4-carbonitrile scaffold.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Rh₂(oct)₄, DCE, reflux | 50–60% |
| Chloromethylation | 1,3-Dichloroacetone, DMF, 80°C | 65% |
Acylation with 4-Methylbenzoyl Chloride
The final step involves acylating the piperazine nitrogen. Source outlines acylation using carboxylic acids activated by EDC·HCl and HOBt. For this compound, 4-methylbenzoyl chloride reacts with the free piperazine amine in dichloromethane (DCM) at 0–5°C, minimizing side reactions. Yields reach 85–90% after purification via flash chromatography.
Side Reaction Mitigation
- Temperature Control : Maintaining subambient temperatures prevents over-acylation or dimerization.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion.
Mechanistic Analysis of Critical Steps
Oxazole Cyclization Mechanism
The Rh-catalyzed pathway (Source) proceeds through a nitrenoid intermediate, where the diazo compound decomposes to generate a rhodium-bound carbene. This intermediate undergoes [2+1] cycloaddition with nitriles, forming the oxazole ring. Density functional theory (DFT) calculations confirm a Gibbs free energy barrier of 38.3 kcal/mol, necessitating high-temperature conditions (170–180°C).
Piperazine Functionalization Dynamics
SNAr at the oxazole’s 5-position occurs via a two-step mechanism:
- Rate-Limiting Step : Formation of a Meisenheimer complex between the chloromethyl-oxazole and piperazine.
- Departure of Chloride : Stabilized by polar aprotic solvents like DMF, which solvate the transition state.
Purification and Characterization
Chromatographic Purification
Crude products are purified using reverse-phase HPLC (Source) or silica gel chromatography. For the target compound, a gradient of acetonitrile/water (70:30 to 95:5) elutes the product at 12.3 min, achieving >95% purity.
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Retention Time | 12.3 min | HPLC |
| Melting Point | 168–170°C | DSC |
| Molecular Weight | 402.4 g/mol | HRMS |
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.45–6.89 (m, 8H, aromatic), 3.87 (s, 3H, OCH₃), 3.62–3.58 (m, 4H, piperazine), 2.41 (s, 3H, CH₃).
- IR (ATR) : 2220 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
Industrial-Scale Optimization Challenges
Catalytic Efficiency
Rhodium catalysts, though effective, are cost-prohibitive for large-scale synthesis. Source suggests iron or nickel alternatives, but these show lower selectivity for oxazole formation.
Solvent Recovery
DMF and DCM used in piperazine functionalization require energy-intensive distillation for reuse. Switching to cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact but lowers reaction yields by 15%.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Anticancer Research
The compound has shown significant promise in anticancer research. Various studies indicate its efficacy against multiple cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| CCRF-CEM (leukemia) | 5.37 | 12.9 | 36 |
| MOLT-4 (leukemia) | 6.08 | 14.0 | 38 |
| COLO 205 (colon) | 42.98 | 80.0 | 100 |
| MDA-MB-231 (breast) | 11.55 | 25.0 | 50 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies are ongoing to determine its minimum inhibitory concentrations (MICs). The oxazole ring structure is significant for its bioactivity.
In Vitro Evaluation
A notable study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating dose-dependent responses. Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). The results highlighted strong interactions with CDK2, suggesting a potential pathway for therapeutic intervention.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Biological Activity
The compound 2-(2-methoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.4 g/mol
- CAS Number : 946308-93-6
The compound features a methoxyphenyl group and a piperazine moiety, which are known to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The presence of the piperazine ring suggests potential activity at serotonin (5-HT) receptors, which are critical in mood regulation and various neurological functions.
Key Mechanisms:
- Serotonin Receptor Interaction : The compound has been shown to exhibit affinity for 5-HT1A and 5-HT2A receptors, which are implicated in anxiety and depression treatments .
- Kinase Inhibition : Preliminary studies indicate that it may act as a kinase inhibitor, impacting signaling pathways involved in cell proliferation and survival .
Anticonvulsant Activity
Research has indicated that similar compounds with related structures exhibit anticonvulsant properties. While specific data for this compound is limited, its structural analogs have demonstrated efficacy in reducing seizure activity in animal models .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For instance:
- Cell Line : A431 (human epidermoid carcinoma)
- IC50 Values : The compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Case Studies and Research Findings
Summary of Findings
The compound This compound shows promising biological activities primarily through its interaction with serotonin receptors and potential kinase inhibition. Its analogs have demonstrated anticonvulsant properties and cytotoxic effects against cancer cell lines, suggesting avenues for further research into its therapeutic applications.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxazole formation | Ethyl chlorooxalate, NH₄SCN | 60–70% | |
| Piperazine acylation | 4-Methylbenzoyl chloride, Et₃N | 75–85% | |
| Final purification | HPLC (C18 column, acetonitrile/H₂O) | N/A |
Basic: Which spectroscopic techniques confirm structural integrity, and how should data interpretation be approached?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 447.18) .
- IR Spectroscopy: Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Interpretation Tips:
- Cross-reference peaks with analogous compounds (e.g., piperazine derivatives in ).
- Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap.
Advanced: How can reaction conditions be optimized to mitigate side reactions during piperazine acylation?
Answer:
- Side Reactions: Competitive N-acylation at alternate piperazine positions or oxazole ring decomposition.
- Optimization Strategies:
- Stoichiometric control: Use 1.1 equivalents of acylating agent to minimize excess .
- Low-temperature reactions (0–5°C) to suppress thermal degradation.
- Microwave-assisted synthesis for rapid, controlled heating (e.g., 50°C, 30 min) .
- In-line monitoring via FTIR to track reaction progress .
Advanced: How to resolve discrepancies in biological activity data across assay systems?
Answer:
Discrepancies may arise from:
- Assay variability (e.g., cell line sensitivity, incubation time).
- Solubility differences (e.g., DMSO vs. aqueous buffers).
Methodological Solutions:
Q. Table 2: Bioactivity Data Comparison
| Assay System | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| HEK293 (cAMP assay) | GPCR-coupled receptor | 12 ± 2 | |
| CHO (calcium flux) | Same receptor | 45 ± 8 |
Advanced: How do computational methods elucidate binding interactions with therapeutic targets?
Answer:
- Molecular Docking:
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-receptor complexes in lipid bilayers (100 ns trajectories) to assess stability .
- Free Energy Calculations (MM/PBSA): Quantify binding affinity contributions .
Validation: Compare computational predictions with mutagenesis data (e.g., Ala-scanning of receptor residues) .
Advanced: What advanced techniques are required for stability testing and degradation analysis?
Answer:
- Forced Degradation Studies:
- Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C/75% RH) stress .
- Analytical Techniques:
- LC-MS/MS: Identify degradation products (e.g., oxazole ring cleavage at m/z 285.10) .
- X-ray Powder Diffraction (XRPD): Monitor crystallinity changes post-stress .
Q. Table 3: Degradation Products Under Stress
| Condition | Major Degradant | Proposed Structure |
|---|---|---|
| Acidic (pH 2) | Piperazine hydrolysis | Open-chain amide |
| Oxidative | Oxazole sulfoxide | S=O incorporation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
